N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine
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Overview
Description
N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine is a compound that features a piperidine ring and a benzodioxole moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is widely used in the synthesis of various organic compounds, including medicinal products . The benzodioxole moiety is a common structural motif in many natural and synthetic compounds, known for its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine typically involves the condensation of piperidine with a benzodioxole derivative under specific reaction conditions. One common method is the use of a Pd-catalyzed C-N cross-coupling reaction . This reaction can be carried out under mild conditions, often using a palladium catalyst and a suitable base in an organic solvent.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves continuous flow reactions. These methods allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with significant biological activities, including antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with antimicrobial and anticancer properties.
Uniqueness
N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine is unique due to its specific combination of the piperidine and benzodioxole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C13H16N2O2/c1-2-6-15(7-3-1)14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8-9H,1-3,6-7,10H2/b14-9+ |
InChI Key |
ZLBMUMFDAHWGPV-NTEUORMPSA-N |
Isomeric SMILES |
C1CCN(CC1)/N=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)N=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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